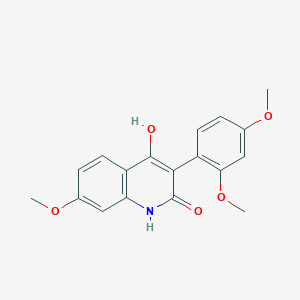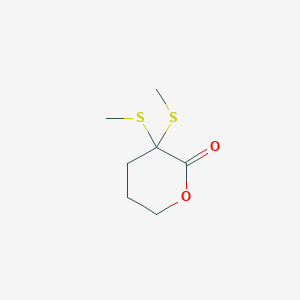
3,3-Bis(methylsulfanyl)oxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(methylsulfanyl)oxan-2-one is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of two methylsulfanyl groups attached to an oxan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)oxan-2-one typically involves the reaction of 3,3-bis(methylsulfanyl)acrylates with appropriate reagents. One common method includes the hydrolysis of substituted 3,3-bis(methylsulfanyl)acrylates followed by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(methylsulfanyl)oxan-2-one can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylsulfanyl groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methylsulfanyl groups leads to the formation of sulfoxides or sulfones.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as thiol-substituted or amine-substituted derivatives.
Applications De Recherche Scientifique
3,3-Bis(methylsulfanyl)oxan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Bis(methylsulfanyl)oxan-2-one is primarily related to its chemical reactivity. The methylsulfanyl groups can undergo oxidation or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular targets and pathways involved in different biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(methylsulfanyl)acrylonitrile: Similar in structure but contains a nitrile group instead of an oxan-2-one ring.
3,3-Bis(methylsulfanyl)acrylamide: Contains an amide group, making it more reactive in certain types of chemical reactions.
Uniqueness
3,3-Bis(methylsulfanyl)oxan-2-one is unique due to the presence of the oxan-2-one ring, which imparts different chemical properties compared to its acrylonitrile and acrylamide counterparts. This uniqueness makes it valuable in the synthesis of specific heterocyclic compounds and in applications where the oxan-2-one ring structure is advantageous .
Propriétés
Numéro CAS |
90982-17-5 |
|---|---|
Formule moléculaire |
C7H12O2S2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
3,3-bis(methylsulfanyl)oxan-2-one |
InChI |
InChI=1S/C7H12O2S2/c1-10-7(11-2)4-3-5-9-6(7)8/h3-5H2,1-2H3 |
Clé InChI |
SGRUVGRMDXMRJX-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CCCOC1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


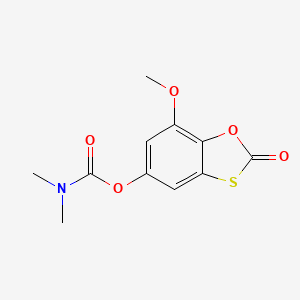
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
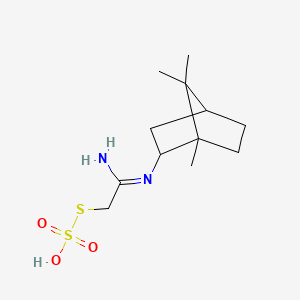
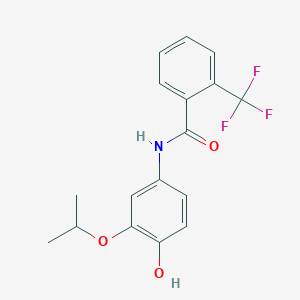

![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

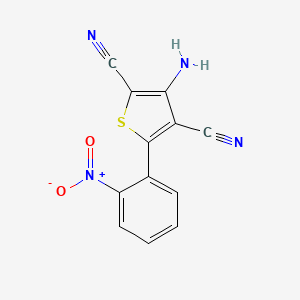
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
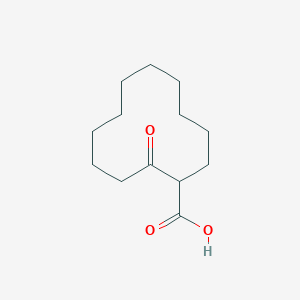
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
